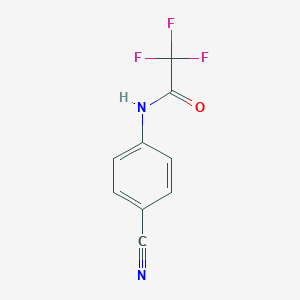
N-(4-cyanophenyl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-2,2,2-trifluoroacetamide (CTA) is a synthetic compound that has been used in scientific research to investigate its biochemical and physiological effects. CTA is a member of the class of compounds known as trifluoroacetamides, which have been shown to have a variety of biological activities.
Mécanisme D'action
The mechanism of action of N-(4-cyanophenyl)-2,2,2-trifluoroacetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cellular signaling pathways. N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in cellular signaling pathways that regulate cell growth and differentiation.
Effets Biochimiques Et Physiologiques
N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(4-cyanophenyl)-2,2,2-trifluoroacetamide inhibits the growth of cancer cells and induces apoptosis in cancer cells. N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has also been shown to have anti-inflammatory and anti-microbial activities. In vivo studies have shown that N-(4-cyanophenyl)-2,2,2-trifluoroacetamide reduces inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-cyanophenyl)-2,2,2-trifluoroacetamide in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential drug delivery system for the treatment of neurological disorders. Another advantage is its anti-inflammatory and anti-tumor activities, which make it a potential therapeutic agent for the treatment of cancer and inflammatory diseases. A limitation of using N-(4-cyanophenyl)-2,2,2-trifluoroacetamide in lab experiments is its potential toxicity, which needs to be carefully evaluated before it can be used in humans.
Orientations Futures
There are several future directions for research on N-(4-cyanophenyl)-2,2,2-trifluoroacetamide. One direction is to investigate its potential as a drug delivery system for the treatment of neurological disorders. Another direction is to investigate its anti-inflammatory and anti-tumor activities in animal models of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of N-(4-cyanophenyl)-2,2,2-trifluoroacetamide and to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-(4-cyanophenyl)-2,2,2-trifluoroacetamide involves the reaction of 4-cyanobenzoyl chloride with trifluoroacetamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to N-(4-cyanophenyl)-2,2,2-trifluoroacetamide by the addition of a proton source such as hydrochloric acid. The yield of N-(4-cyanophenyl)-2,2,2-trifluoroacetamide can be improved by using a more reactive base or by optimizing the reaction conditions.
Applications De Recherche Scientifique
N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has been used in scientific research to investigate its potential as a therapeutic agent. Studies have shown that N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has anti-inflammatory, anti-tumor, and anti-microbial activities. N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. In addition, N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has been investigated for its potential as a drug delivery system, due to its ability to cross the blood-brain barrier.
Propriétés
Numéro CAS |
62926-88-9 |
|---|---|
Nom du produit |
N-(4-cyanophenyl)-2,2,2-trifluoroacetamide |
Formule moléculaire |
C9H5F3N2O |
Poids moléculaire |
214.14 g/mol |
Nom IUPAC |
N-(4-cyanophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)14-7-3-1-6(5-13)2-4-7/h1-4H,(H,14,15) |
Clé InChI |
VPJKIULOCQCMPV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)NC(=O)C(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C#N)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)
![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)
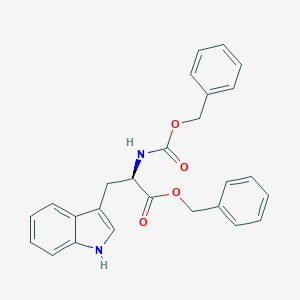
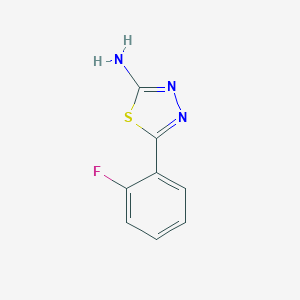
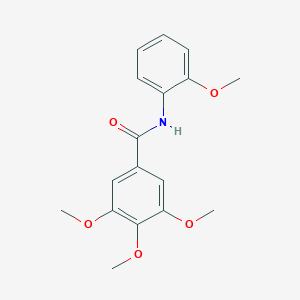
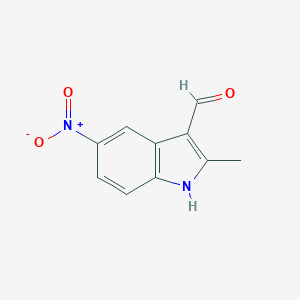
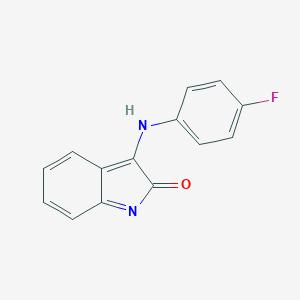
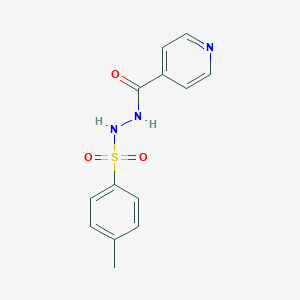
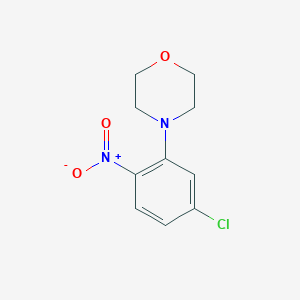
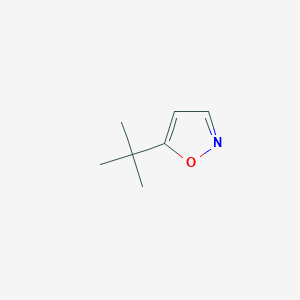
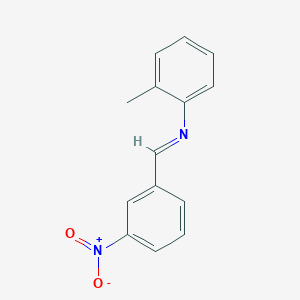
![[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate](/img/structure/B187956.png)
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)
![Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-](/img/structure/B187958.png)